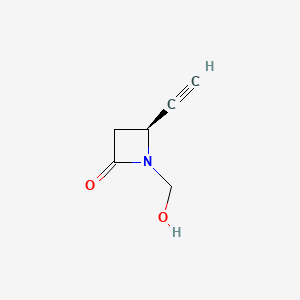
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, a hydroxymethyl group, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through an alkynylation reaction, using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (4S)-4-ethynyl-1-(carboxymethyl)azetidin-2-one.
Reduction: Formation of (4S)-4-ethyl-1-(hydroxymethyl)azetidin-2-one.
Substitution: Formation of various substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one depends on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The ethynyl group may enhance its binding affinity and specificity for these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(hydroxymethyl)azetidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
(4S)-isobutyl-(3S)-methyldihydrofuran-2-one: Contains a different ring structure and functional groups, leading to distinct properties and applications.
Uniqueness
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is unique due to the presence of both the ethynyl and hydroxymethyl groups on the azetidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(9)7(5)4-8/h1,5,8H,3-4H2/t5-/m1/s1 |
Clave InChI |
UIFHWKAPUHEDFO-RXMQYKEDSA-N |
SMILES isomérico |
C#C[C@@H]1CC(=O)N1CO |
SMILES canónico |
C#CC1CC(=O)N1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
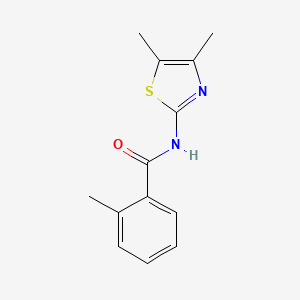
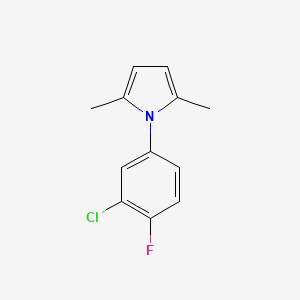
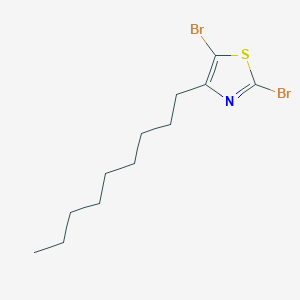
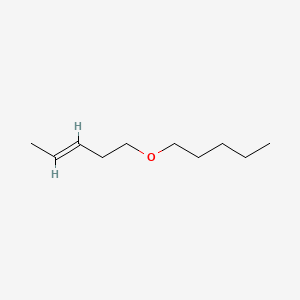
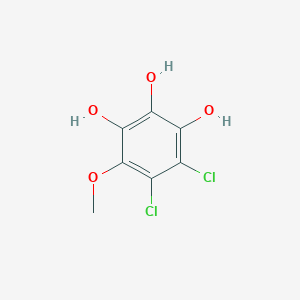
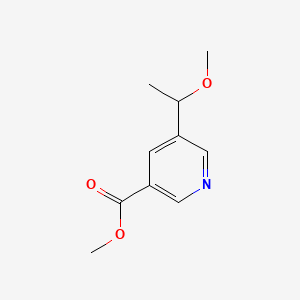
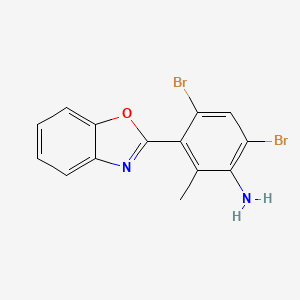
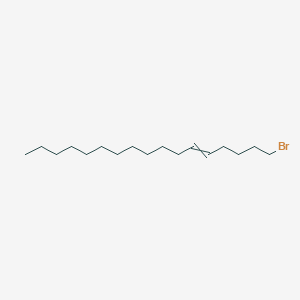
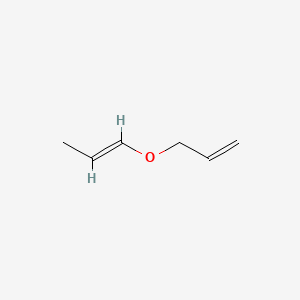
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
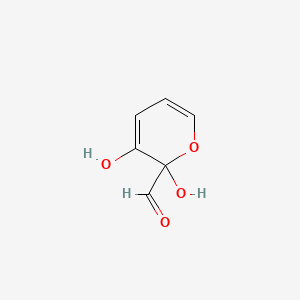
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
